molecular formula C99H151N35O19S4 B039893 Tachyplesin I CAS No. 118231-04-2

Tachyplesin I

カタログ番号: B039893
CAS番号: 118231-04-2
分子量: 2263.8 g/mol
InChIキー: ZJQFYZCNRTZAIM-PMXBASNASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tachyplesin I is a cationic antimicrobial peptide (CAP) that is isolated from the hemocytes of the horseshoe crab Tachypleus tridentatus. It is a short peptide consisting of 17 amino acids and has been found to possess potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been shown to exhibit anticancer and immunomodulatory properties, making it a promising candidate for use in various biomedical applications.

科学的研究の応用

  • Antitumor Activity : Tachyplesin I may inhibit migration and promote apoptosis in glioma cells, contributing to its antitumor function. This was highlighted in a study on U251 Gliomaspheres, suggesting its potential in cancer therapy (Li et al., 2017).

  • Antimicrobial and Antifungal Properties : It is known for inhibiting the growth of bacteria and fungi, acting as a self-defense mechanism in horseshoe crabs against invading microorganisms. This property is shared by this compound and its isopeptides, tachyplesin II and polyphemusins I and II (Miyata et al., 1989).

  • Potential in Antimicrobial Drug Development : Tachyplesins, including this compound, found in Southeast Asian horseshoe crab hemocytes, are considered for antimicrobial drug development due to their broad-spectrum activity (Muta et al., 1990).

  • Apoptosis Induction : A variant, RGD-tachyplesin, has been shown to inhibit tumor growth and proliferation both in vitro and in vivo, with apoptotic molecules involved in the induction of apoptosis, indicating its potential in cancer therapy (Chen et al., 2001).

  • Lipopolysaccharide-Binding Properties : this compound, being a lipopolysaccharide-binding peptide, is useful in research involving bacterial endotoxins (Shieh et al., 1989).

  • Aquaculture Applications : In aquaculture, this compound can reduce the viability of bivalve pathogens, suggesting its use in producing disease-resistant bivalves through genetic manipulation (Morvan et al., 1997).

  • Membrane Disruption in Bacteria : It disrupts Escherichia coli outer membrane and mimics bacterial inner membranes, making it a potent antimicrobial agent (Ramamoorthy et al., 2006).

  • Complement Activation in Tumor Cells : Tachyplesin activates the classic complement pathway to kill tumor cells by increasing membrane permeability (Chen et al., 2005).

  • Safety as an Antibacterial Drug : The safety of this compound as an antibacterial drug is under exploration due to its therapeutic potential for infections, tumors, and viruses (Hong et al., 2016).

作用機序

Tachyplesin I is a cationic β-hairpin antimicrobial peptide with a membranolytic mechanism of action . It causes E. coli cell death mainly by compromising cell membrane integrity and causing the inactivation of intracellular esterases .

Safety and Hazards

While Tachyplesin I possesses broad-spectrum, potent antimicrobial activity, it is highly hemolytic against mammalian erythrocytes .

将来の方向性

Tachyplesin I, a peptide with dual antimicrobial and antitumor effects, holds great promise as a therapeutic alternative for diseases, with the advantage of broad-spectrum activities, quick killing efficacy, and a low tendency to induce resistance . The continuous advancements in chemical modification and innovative applications of this compound give hope for future improvements in therapeutic efficacy .

特性

IUPAC Name

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-10-benzyl-33-[(2S)-butan-2-yl]-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t53-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,77-,78-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQFYZCNRTZAIM-PMXBASNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H151N35O19S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2263.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118231-04-2
Record name Tachyplesin peptide, Tachypleus tridentatus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118231042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

A: Tachyplesin I primarily targets bacterial membranes, exhibiting a higher affinity for negatively charged lipids commonly found in bacterial membranes compared to zwitterionic lipids prevalent in mammalian cell membranes. [, ] This selectivity contributes to its lower toxicity towards mammalian cells. [] Upon interacting with bacterial membranes, this compound can induce several downstream effects:

  • Membrane permeabilization: this compound can integrate into the lipid bilayer, disrupting membrane integrity and causing leakage of intracellular contents, ultimately leading to cell death. [, ] This permeabilization effect has been demonstrated in various bacterial species, including Escherichia coli and Staphylococcus aureus. [, ]
  • Disruption of membrane potential: this compound can alter the membrane potential of bacteria, leading to an imbalance in ion gradients, which disrupts essential cellular processes and contributes to cell death. []
  • Induction of apoptosis-like death: In E. coli, this compound has been shown to induce a cascade of events characteristic of apoptosis-like death, including reactive oxygen species (ROS) generation, membrane depolarization, and DNA fragmentation. []

ANone: this compound is a cationic peptide composed of 17 amino acid residues with the following sequence:

  • Spectroscopic Data:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound adopts a well-defined, rigid conformation in solution characterized by an antiparallel β-sheet structure stabilized by two disulfide bonds. [, ]
    • Circular Dichroism (CD) Spectroscopy: CD spectra confirm the β-sheet conformation of this compound in aqueous solutions, with characteristic minima and maxima. [, , , ]

ANone: this compound exhibits considerable stability under various conditions:

  • Temperature: It remains stable at temperatures below 100°C. []
  • pH: It shows stability at pH values less than 10.3. []
  • Cation Concentration: Cation concentrations can influence its antibacterial activity. []
  • Solvent Polarity: Solvent polarity can also affect its antibacterial activity. []

ANone: this compound is not known to possess catalytic properties. Its primary mode of action is through direct interaction with bacterial membranes rather than enzymatic activity.

ANone: Yes, computational approaches have provided insights into this compound's interactions with membranes:

  • Molecular Dynamics (MD) Simulations: MD simulations have been employed to investigate the orientation and conformational changes of this compound at model membrane interfaces, providing a detailed view of its membrane insertion mechanism. [, ]
  • Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been developed to correlate the structural features of this compound and its analogs with their antimicrobial activity, aiding in the design of more potent and selective peptides. [, ]

ANone: The relationship between this compound's structure and its biological activity has been extensively investigated, revealing key features contributing to its efficacy and selectivity:

  • Cyclic Structure: The two disulfide bonds are essential for maintaining its rigid β-hairpin conformation, which is crucial for its antimicrobial activity. Linear analogs with disrupted disulfide bonds generally exhibit reduced activity. [, , , ]
  • Cationic Nature: The positively charged residues (lysine and arginine) contribute to its electrostatic interactions with negatively charged bacterial membranes. []
  • Hydrophobicity: The hydrophobic residues (phenylalanine, valine, isoleucine) contribute to its ability to insert and disrupt lipid bilayers. [, ]
  • β-Turn Region: The amino acid residues within the β-turn region influence its membrane interaction, hemolytic activity, and cell selectivity. Substitutions in this region, particularly with hydrophilic residues like serine, can reduce hemolytic activity while maintaining antimicrobial activity. []

ANone: While this compound demonstrates good stability under various conditions, its formulation for therapeutic use presents challenges:

  • Proteolytic Degradation: Like many peptides, this compound is susceptible to degradation by proteases, which can limit its bioavailability and in vivo efficacy. []
  • Formulation Strategies: Various strategies are being explored to improve its stability and bioavailability, including:
    • PEGylation: Attaching polyethylene glycol (PEG) chains to this compound can enhance its stability and reduce its degradation. []
    • Cyclization: Backbone cyclization has been shown to improve the stability of this compound in human serum without compromising its antimicrobial activity. []

ANone: While research on this compound is ongoing, its safety profile, environmental impact, and responsible handling require thorough assessment:

  • Toxicity: Although this compound exhibits low toxicity towards mammalian cells compared to bacteria, further studies are needed to comprehensively evaluate its safety profile, including potential long-term effects. [, ]
  • Environmental Impact: Information regarding its environmental fate, degradation pathways, and potential ecotoxicological effects is limited. Strategies to mitigate potential negative impacts should be explored. []

A: Research on the pharmacokinetics and pharmacodynamics of this compound is currently limited. Further investigations are needed to understand its absorption, distribution, metabolism, excretion, and in vivo activity and efficacy. []

ANone: this compound has demonstrated promising antimicrobial activity in both in vitro and in vivo settings:

  • In vitro studies: Numerous studies have established its potent activity against a broad range of Gram-negative and Gram-positive bacteria, including clinically relevant pathogens. [, , , , ]
  • In vivo studies: this compound has shown efficacy in animal models of bacterial infection, exhibiting therapeutic potential for treating bacterial infections. []

A: While this compound has been touted as a promising candidate to combat antibiotic resistance, recent studies have shown that bacteria can develop resistance to this compound under selective pressure. [, ] The resistance mechanisms involve:

  • Reduced outer membrane permeability: This is often caused by changes in the expression of outer membrane proteins (OMPs) or the overexpression of efflux pumps, preventing the peptide from reaching its target. [, ]
  • Increased proteolytic degradation: Some bacteria might upregulate protease production, leading to the breakdown of this compound before it can exert its antimicrobial effect. []

A: Although this compound displays a relatively low toxicity profile towards mammalian cells compared to bacteria, further research is essential to fully elucidate its safety profile, particularly regarding potential long-term effects. [, ]

ANone: Research is ongoing to develop effective drug delivery systems that can enhance its stability, bioavailability, and target specificity:

  • Nanoparticle encapsulation: Encapsulating this compound within nanoparticles offers protection from degradation, controlled release, and improved delivery to target tissues, potentially enhancing its therapeutic efficacy. []

A: Further research is needed to identify potential biomarkers that could predict the efficacy of this compound treatment, monitor treatment response, or serve as indicators of potential adverse effects. []

ANone: Various analytical techniques are employed to characterize and quantify this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used to purify and analyze this compound, separating it from other components in a mixture. [, ]
  • NMR Spectroscopy: NMR provides detailed structural information about this compound's conformation and dynamics in solution. [, ]
  • CD Spectroscopy: CD spectroscopy is used to study its secondary structure, particularly its β-sheet conformation. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。